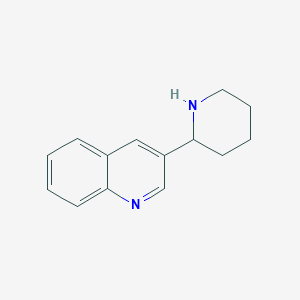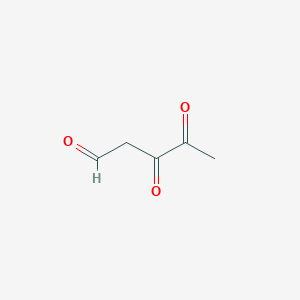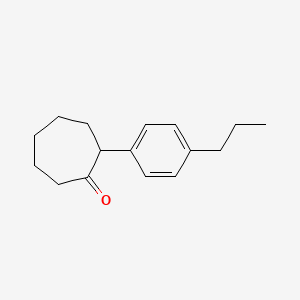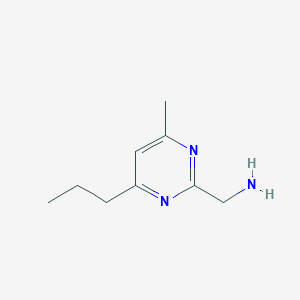
2-(2-Bromo-4-methoxyphenyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-4-methoxyphenyl)ethan-1-amine is an organic compound with the molecular formula C9H12BrNO. It is a derivative of phenylethylamine, characterized by the presence of a bromine atom and a methoxy group attached to the benzene ring. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(2-Bromo-4-methoxyphenyl)ethan-1-amine involves the bromination of 4-methoxyphenylacetic acid, followed by amination. The reaction typically proceeds as follows:
Bromination: 4-methoxyphenylacetic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the ortho position relative to the methoxy group.
Amination: The resulting 2-bromo-4-methoxyphenylacetic acid is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-4-methoxyphenyl)ethan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso, nitro, or imine derivatives.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the imine derivatives back to amines.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents like ethanol or water.
Oxidation: Potassium permanganate, hydrogen peroxide, or nitric acid under controlled conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Major Products Formed
Substitution: 2-(4-Methoxyphenyl)ethan-1-amine, 2-(2-Cyano-4-methoxyphenyl)ethan-1-amine.
Oxidation: 2-(2-Nitro-4-methoxyphenyl)ethan-1-amine, 2-(2-Nitroso-4-methoxyphenyl)ethan-1-amine.
Reduction: 2-(4-Methoxyphenyl)ethan-1-amine.
Aplicaciones Científicas De Investigación
2-(2-Bromo-4-methoxyphenyl)ethan-1-amine is utilized in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on neurotransmitter systems, particularly serotonin and dopamine receptors.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective properties and mood regulation.
Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-4-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as serotonin 5-HT2A receptors and dopamine D2 receptors. By acting as an agonist or antagonist at these receptors, the compound can modulate neurotransmitter release and receptor activity, leading to changes in mood, behavior, and neuroprotection.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methoxyphenyl)ethan-1-amine: Lacks the bromine atom, resulting in different reactivity and biological activity.
2-(2-Bromo-4-methylphenyl)ethan-1-amine: Similar structure but with a methyl group instead of a methoxy group, affecting its chemical properties and interactions.
2-(2-Bromo-4-chlorophenyl)ethan-1-amine:
Uniqueness
2-(2-Bromo-4-methoxyphenyl)ethan-1-amine is unique due to the presence of both bromine and methoxy groups, which confer specific chemical reactivity and biological activity. This combination allows for targeted interactions with molecular receptors and the potential for diverse applications in scientific research.
Propiedades
Fórmula molecular |
C9H12BrNO |
|---|---|
Peso molecular |
230.10 g/mol |
Nombre IUPAC |
2-(2-bromo-4-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C9H12BrNO/c1-12-8-3-2-7(4-5-11)9(10)6-8/h2-3,6H,4-5,11H2,1H3 |
Clave InChI |
XYUWLBQYWHAXOP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)CCN)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-oxo-2-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetate](/img/structure/B13531450.png)





![3-Benzyl-6$l^{6}-thia-3-azabicyclo[3.2.1]octane-6,6,8-trione](/img/structure/B13531490.png)


![1,1-Dimethyl-3-[1,2,4]triazol-1-yl-propylamine](/img/structure/B13531510.png)



